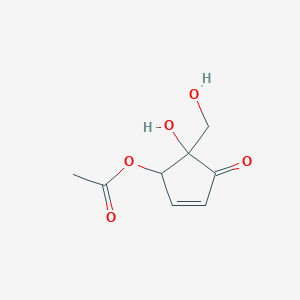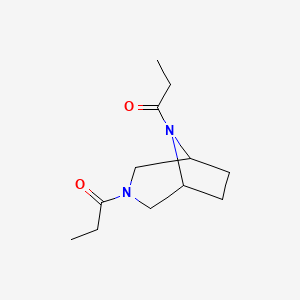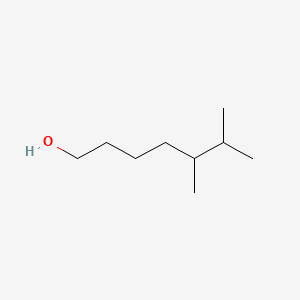
(R)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-chloroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, along with chiral ligands or catalysts to ensure the enantioselectivity of the reaction .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride may involve more scalable and cost-effective methods. These methods can include the use of biocatalysts or enzymatic processes to achieve high enantioselectivity and yield. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and other therapeutic agents.
作用機序
The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(S)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-Amino-1-(2-chlorophenyl)ethanol: The non-chiral form of the compound.
2-Chloroacetophenone: A precursor used in the synthesis of the compound.
Uniqueness
®-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral resolution. Its ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development .
特性
CAS番号 |
851386-04-4 |
|---|---|
分子式 |
C8H11Cl2NO |
分子量 |
208.08 g/mol |
IUPAC名 |
(1R)-2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
InChIキー |
VYTIVJJQSYZVAZ-QRPNPIFTSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)Cl.Cl |
正規SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)








![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)

